2-Amino-4-(benzyloxy)-3-methoxybenzoic acid
Overview
Description
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core
Mechanism of Action
Target of Action
A structurally similar compound, (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thus affecting the production of leukotrienes
Biochemical Pathways
Given its potential target, it may impact the leukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and immune responses.
Pharmacokinetics
The structurally similar compound (2s)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid has been reported to have unknown absorption, distribution, metabolism, and excretion properties
Result of Action
If it indeed targets leukotriene a-4 hydrolase and inhibits its activity, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of 2-Amino-4-hydroxy-3-methoxybenzoic acid followed by benzylation. The reaction conditions often involve the use of benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amino-substituted benzoic acids.
Scientific Research Applications
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-3-methoxybenzoic acid: Lacks the benzyloxy group, which can affect its chemical reactivity and biological activity.
2-Amino-4-(benzyloxy)-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Amino-4-(benzyloxy)-3-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which can provide distinct chemical and biological properties compared to its analogs. These functional groups can enhance its solubility, stability, and binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFMLBRUBORVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576499 | |
Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23938-73-0 | |
Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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